1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[3-(1-BENZOFURAN-2-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound that features a benzofuran moiety, a trimethoxyphenyl group, and a dihydropyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-(1-BENZOFURAN-2-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with trimethoxyphenyl hydrazine under controlled conditions to form the dihydropyrazole ring. The reaction conditions often involve the use of catalysts and solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1-[3-(1-BENZOFURAN-2-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(1-BENZOFURAN-2-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The dihydropyrazole ring can interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and pyrazole-containing molecules. For example:
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also exhibit antimicrobial and antioxidant activities.
Benzofuran substituted chalcones: These are investigated for their anticancer properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is studied for its potential bioactive properties.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[5-(1-benzofuran-2-yl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C22H22N2O5/c1-13(25)24-17(15-10-20(26-2)22(28-4)21(11-15)27-3)12-16(23-24)19-9-14-7-5-6-8-18(14)29-19/h5-11,17H,12H2,1-4H3 |
InChI Key |
BOCLCZNGZIBHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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